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Dnp-PYAYWMR (trifluoroacetate
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Cat. No.: B10785898

Get Quote

Abstract & Principle
This application note details the protocol for measuring Matrix Metalloproteinase (MMP) activity

—specifically MMP-1 (Interstitial Collagenase), MMP-8, and MMP-13—using the fluorogenic

peptide substrate Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH (Dnp-PYAYWMR).

Unlike modern FRET substrates that use coumarin derivatives (e.g., Mca/Dpa), this substrate

relies on the quenching of intrinsic Tryptophan (Trp) fluorescence by the N-terminal 2,4-

Dinitrophenyl (Dnp) group. In the intact peptide, the Dnp group acts as a non-fluorescent

quencher via resonance energy transfer. Upon enzymatic cleavage of the peptide backbone

(typically at the Ala-Tyr or Tyr-Trp bond depending on the specific MMP), the Dnp quencher

diffuses away, resulting in a measurable recovery of Tryptophan fluorescence (Ex 280 nm / Em

360 nm).

Key Application: This substrate is historically significant for mapping the P-site specificity of

Collagenases (MMP-1) as it closely mimics the collagen cleavage site.
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The following diagram illustrates the activation and cleavage logic required for this assay.
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Figure 1: Mechanism of MMP activation and fluorogenic signal generation.

Critical Reagents & Equipment
Equipment Requirements

Fluorescence Microplate Reader: Must be capable of excitation in the UV range (Ex: 280

nm, Em: 360 nm).

Microplates:CRITICAL: You must use UV-transparent plates (e.g., quartz or specialized UV-

star polymers). Standard polystyrene plates absorb UV light at 280 nm, rendering the assay

impossible.
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Component Stock Conc. Preparation Notes Storage

Dnp-PYAYWMR 10 mM

Dissolve in 100%

DMSO. Verify

concentration using

(Dnp absorbance).

-20°C (Dark)

MMP Enzyme Variable
Recombinant human

MMP-1, -8, or -13.
-80°C

APMA 100 mM

p-

Aminophenylmercuric

acetate. Dissolve in

0.1 M NaOH or

DMSO. Toxic.

Fresh Only

Brij-35 10%

Non-ionic detergent to

prevent surface

adsorption.

RT

Assay Buffer (TCNB Buffer)
Prepare fresh. The Calcium is structural; Zinc is catalytic.

50 mM Tris-HCl (pH 7.5)

10 mM CaCl

[1][2]

150 mM NaCl[1][2][3][4][5]

0.05% (w/v) Brij-35[4]

Note: Do not add excess Zinc to the buffer; micromolar traces in water are usually sufficient,

and excess Zn

can inhibit MMPs.
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Experimental Protocol
Phase 1: Enzyme Activation (The "Cysteine Switch")
MMPs are secreted as zymogens (pro-enzymes). They must be activated to expose the

catalytic zinc site.

Dilute Pro-MMP to 100 µg/mL in Assay Buffer.[1]

Add APMA to a final concentration of 1 mM.[1][3][4]

Caution: Organomercury compound.[3][6] Handle in a fume hood.

Incubate at 37°C.

MMP-1: 3 hours.

MMP-8: 1 hour.

MMP-13: 2 hours.

MMP-2/9: 1 hour (if testing cross-reactivity).

Dilute the activated enzyme to the working concentration (typically 0.5 – 5 nM) in Assay

Buffer. Keep on ice.

Phase 2: Kinetic Assay Setup
Perform all steps in UV-transparent plates.

Substrate Working Solution: Dilute the 10 mM Dnp-PYAYWMR stock to 20 µM in Assay

Buffer.

Plate Layout:

Test Wells: 50 µL Activated Enzyme + 50 µL Substrate (Final: 10 µM).

Substrate Control (Blank): 50 µL Assay Buffer + 50 µL Substrate.
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Inhibitor Wells (Optional): 40 µL Enzyme + 10 µL Inhibitor + 50 µL Substrate.

Initiation: Add the substrate last to start the reaction.

Measurement:

Mode: Kinetic (Continuous).

Temp: 37°C.

Interval: Read every 60 seconds for 30–60 minutes.

Wavelengths:

,

.

Data Analysis & Visualization
Calculation of Activity

Background Correction: Subtract the RFU of the Substrate Control from all Test Wells at

each time point.

Slope Determination: Plot RFU vs. Time (min). Determine the slope (

) of the linear portion of the curve.

Conversion to Specific Activity: To convert RFU to pmol product, you must generate a

Tryptophan Standard Curve or hydrolyze the substrate completely (endpoint) to determine

.

Assay Workflow Diagram
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1. Prepare TCNB Buffer
(Tris, CaCl2, NaCl, Brij-35)

2. Activate Pro-MMP
(Add 1mM APMA, 37°C, 1-3 hrs)

3. Dilute Enzyme & Substrate
(Enzyme: ~2nM, Substrate: 20µM)

4. Plate Loading (UV-Transparent)
50µL Enz + 50µL Sub

5. Kinetic Read
Ex 280nm / Em 360nm

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the Dnp-PYAYWMR kinetic assay.

Expertise & Troubleshooting (E-E-A-T)
The "Inner Filter" Effect
Because the Dnp group absorbs light at 363 nm (close to the emission max of Trp at 360 nm),

this substrate suffers from the Inner Filter Effect.

Impact: The signal-to-noise ratio is lower compared to Mca/Dpa substrates.

Mitigation: Do not exceed 10–20 µM substrate concentration. Higher concentrations will self-

quench the signal not via FRET, but by simple absorbance of the emitted light.

Protein Interference
Excitation at 280 nm excites all aromatic residues in the enzyme mixture, not just the substrate.
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Control: You typically need a high substrate-to-enzyme ratio. If the enzyme concentration is

too high, the background fluorescence (from the enzyme's own Trp/Tyr residues) will mask

the hydrolysis signal.

Validation: Always run an "Enzyme Only" control to baseline the intrinsic protein

fluorescence.

Specificity
While Dnp-PYAYWMR is often cited for MMP-1, it is not perfectly specific. It can be cleaved by

MMP-2, MMP-8, and MMP-9. If distinguishing between MMPs in a complex sample, use

specific inhibitors (e.g., TIMP-1 vs. TIMP-2) or antibody-capture activity assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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